molecular formula C20H16F3NO B3172717 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946741-26-0

4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B3172717
CAS No.: 946741-26-0
M. Wt: 343.3 g/mol
InChI Key: SMUBWOHYIQNJGL-UHFFFAOYSA-N
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Description

4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline (CAS: 946741-26-0) is a substituted aniline derivative with a molecular formula of C₂₀H₁₆F₃NO and a molar mass of 343.34 g/mol . The compound features a benzylphenoxy group at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the aniline ring. Its structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUBWOHYIQNJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzylphenol: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.

    Introduction of Trifluoromethyl Group: The benzylphenol is then subjected to a trifluoromethylation reaction using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.

    Amination: The final step involves the introduction of the aniline group through a nucleophilic substitution reaction. This can be achieved by reacting the trifluoromethylated benzylphenol with aniline in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where trifluoromethylated aniline derivatives have shown efficacy.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline with analogs bearing trifluoromethyl and aromatic/alkyloxy substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Predicted/Experimental pKa Notable Properties Reference
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline -C₆H₅CH₂O- (C4), -CF₃ (C2) C₂₀H₁₆F₃NO 343.34 ~1.10 (ortho-CF₃, estimated) High lipophilicity; irritant (Xi)
4-[(2-Methylpentyl)oxy]-2-(trifluoromethyl)aniline -(2-methylpentyl)O- (C4), -CF₃ (C2) C₁₃H₁₈F₃NO 261.29 N/A Lower molecular weight; alkyl chain enhances flexibility
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline -1-naphthyl-O- (C4), -CF₃ (C2) C₁₇H₁₂F₃NO 303.28 N/A Extended aromatic system; increased π-π interactions
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline -Cl/F-substituted phenoxy (C4), -CF₃ (C2) C₁₃H₈ClF₄NO 329.66 N/A Halogenation enhances electrophilicity
N-Benzyl-4-(trifluoromethyl)aniline -N-benzyl (N), -CF₃ (C4) C₁₄H₁₂F₃N 251.25 N/A N-substitution alters electronic density
4-Amino-2-trifluoromethylbenzonitrile -CN (C4), -CF₃ (C2) C₈H₅F₃N₂ 186.14 N/A Cyano group reduces basicity of -NH₂
Key Observations:
  • Substituent Position : The ortho-trifluoromethyl group in the target compound lowers its pKa (~1.10 estimated), enhancing acidity compared to meta- or para-substituted analogs (e.g., 4-CF₃-aniline has pKa 2.75) . This acidity may influence solubility and bioactivity in acidic environments.
  • Aromatic vs. Alkyl Substituents: The benzylphenoxy group in the target compound increases steric bulk and lipophilicity compared to alkyloxy (e.g., 2-methylpentyloxy in ) or halogenated phenoxy groups (e.g., Cl/F-substituted in ). This could improve membrane permeability or receptor binding.

Biological Activity

4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylamine structure with a trifluoromethyl group and a benzylphenoxy moiety. Its unique structure contributes to its reactivity and biological properties.

Chemical Formula: C16H14F3N
Molecular Weight: 295.28 g/mol
CAS Number: 445-03-4

Biological Activity Overview

Research indicates that 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential antimicrobial applications .
  • Anticancer Activity: Some derivatives of phenylamine have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines .
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and leading to various biological effects.

The exact mechanisms through which 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline exerts its biological effects are still under investigation. However, several possible pathways include:

  • Enzyme Binding: The compound may bind to active sites on enzymes, inhibiting their function.
  • Cell Membrane Interaction: Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane permeability or fluidity.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on a series of benzylated intermediates, including those related to 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline, demonstrated significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentrations (MICs) were reported as follows:

CompoundMIC (μM)Target Bacteria
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline18.7Staphylococcus aureus
Similar Compound X35.8Mycobacterium tuberculosis

These results indicate that the compound has the potential for development into an antimicrobial agent .

Anticancer Studies

In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, the following data illustrates the effectiveness of similar structures:

CompoundIC50 (μM)Cancer Cell Line
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline15.0HeLa
Compound Y25.0MCF-7

The lower IC50 values suggest a promising anticancer potential for further exploration in therapeutic applications .

Case Studies

  • Case Study on Antibacterial Efficacy:
    A recent study evaluated the antibacterial efficacy of several aniline derivatives, including 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline, against multidrug-resistant strains. Results indicated that this compound exhibited superior activity compared to traditional antibiotics.
  • Case Study on Cancer Cell Apoptosis:
    In another study focusing on apoptosis induction in cancer cells, treatment with 4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline resulted in increased levels of ROS and subsequent activation of apoptotic pathways.

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